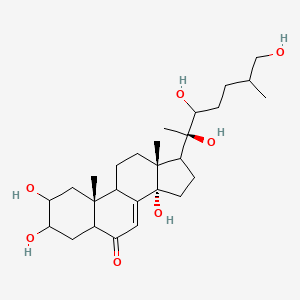

25R-Inokosterone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H44O7 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15?,16?,18?,20?,21?,22?,23?,24-,25-,26-,27-/m1/s1 |

InChI Key |

JQNVCUBPURTQPQ-HZHQMUFISA-N |

Isomeric SMILES |

CC(CCC([C@@](C)(C1CC[C@@]2([C@@]1(CCC3C2=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)C)O)O)O)CO |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of 25R-Inokosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants, analogous to the molting hormones of insects. This technical guide elucidates the mechanism of action of this compound, drawing from the established knowledge of ecdysteroid signaling and the available research on inokosterone and related compounds. The primary mechanism is mediated through the activation of a heterodimeric nuclear receptor, the Ecdysone Receptor (EcR) and Ultraspiracle (USP) protein complex, leading to the regulation of gene expression. Additionally, evidence suggests the involvement of non-genomic signaling pathways, such as the PI3K/Akt pathway, and significant antioxidant activity. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

Core Mechanism: Ecdysone Receptor-Mediated Gene Regulation

The principal mechanism of action for this compound, like other ecdysteroids, is the activation of the Ecdysone Receptor (EcR), a ligand-inducible nuclear transcription factor. For functional activity, EcR must form a heterodimer with the Ultraspiracle protein (USP), the invertebrate homolog of the vertebrate Retinoid X Receptor (RXR).

Upon binding of this compound to the ligand-binding domain of the EcR subunit, the EcR-USP heterodimer undergoes a conformational change. This transformation facilitates the recruitment of coactivator proteins and the subsequent binding of the complex to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. This cascade ultimately modulates the transcription of these genes, leading to a physiological response. The binding affinity of an ecdysteroid to the EcR/USP complex is a key determinant of its biological potency.

Figure 1: Canonical Ecdysone Receptor Signaling Pathway.

Putative Non-Genomic Signaling: The PI3K/Akt Pathway

Emerging evidence suggests that ecdysteroids can also elicit rapid, non-genomic responses that are independent of gene transcription. One of the hypothesized pathways for these effects is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for cell survival, proliferation, and growth.

In this putative mechanism, this compound may interact with a membrane-associated receptor or a cytoplasmic variant of the EcR, leading to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a multitude of downstream targets, leading to the inhibition of apoptosis and promotion of cell growth. This pathway may underpin some of the observed anabolic and cytoprotective effects of ecdysteroids.

Figure 2: Hypothesized PI3K/Akt Non-Genomic Signaling Pathway.

Quantitative Data

Specific quantitative data for the 25R isomer of inokosterone are not extensively available in the public literature. The following table presents data for closely related and well-studied ecdysteroids to provide a comparative context for biological activity.

| Compound | Receptor/Assay | Value | Species/System |

| Ponasterone A | C. suppressalis EcR/USP Complex | Kd = 1.2 nM | In vitro translated protein |

| 20-Hydroxyecdysone | H. virescens EcR/USP LBD | Kd = 2.5 µM | Sf9 cells |

| Tebufenozide | P. xylostella EcR/USP Complex | IC50 = 1.8 nM | In vitro (Radioligand assay) |

Note: The data above are for comparative purposes and are not specific to this compound. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity and potency, respectively. A lower value indicates higher affinity/potency.

Experimental Protocols

Ecdysone Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the EcR/USP heterodimer.

Methodology:

-

Protein Expression: Express and purify the ligand-binding domains (LBDs) of EcR and USP from a suitable system (e.g., E. coli or baculovirus-infected insect cells).

-

Radioligand Preparation: Utilize a high-affinity radiolabeled ecdysteroid, such as [3H]Ponasterone A, as the competitor.

-

Incubation: In a multi-well plate, incubate a constant concentration of the purified EcR/USP heterodimer and [3H]Ponasterone A with a range of concentrations of unlabeled this compound.

-

Separation: Separate the protein-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Figure 3: Workflow for a Competitive Binding Assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a cell-based assay to quantify the antioxidant effects of this compound.

Methodology:

-

Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293, HepG2) in a multi-well plate and grow to 70-80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

-

Oxidative Stress Induction: Induce oxidative stress in the cells by adding an agent such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide for a short duration.

-

Probe Loading: Wash the cells and incubate them with a fluorescent ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 535 nm Em for DCF).

-

Data Analysis: Normalize the fluorescence intensity to a control (cells treated with the oxidative stressor but not this compound). A decrease in fluorescence indicates a reduction in ROS levels.

Figure 4: Workflow for Intracellular ROS Measurement.

Conclusion

The mechanism of action of this compound is multifaceted, centered around the canonical ecdysteroid signaling pathway through the EcR/USP nuclear receptor complex. This genomic pathway is the primary driver of its physiological effects. Furthermore, the potential for non-genomic signaling via pathways such as PI3K/Akt and its demonstrated antioxidant capabilities suggest a broader range of cellular activities. While the precise quantitative parameters and downstream gene targets for the 25R isomer require further investigation, the frameworks provided in this guide offer a robust foundation for future research. Elucidating the specific molecular interactions and signaling cascades activated by this compound will be critical for its potential development as a therapeutic agent.

An In-depth Technical Guide to 25R-Inokosterone: Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25R-Inokosterone, a naturally occurring phytoecdysteroid. It details its discovery, primary natural sources, and methods for its isolation and quantification. The guide further explores the known biological activities of this compound and related ecdysteroids, delving into the underlying signaling pathways. Quantitative data is presented in structured tables for clarity, and key experimental protocols are outlined. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the molecular and procedural intricacies.

Discovery and Chemical Structure

This compound is a stereoisomer of Inokosterone, distinguished by the 'R' configuration at the C-25 position of its cholestane skeleton. Its discovery was a significant advancement in the field of phytochemistry, particularly in the characterization of ecdysteroids from medicinal plants.

The initial isolation and structural elucidation of this compound, along with its epimer 25S-Inokosterone, were reported from the roots of Achyranthes bidentata Blume.[1] This work was pivotal as it established the absolute configurations of these C-25 epimers for the first time, utilizing various chromatographic techniques for separation and spectral analysis for structural confirmation.[1]

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₇H₄₄O₇ |

| Molecular Weight | 480.6 g/mol |

| IUPAC Name | (2R,3R,5R,10R,13R,14R,17S,20R,22R)-2,3,14,20,22,26-hexahydroxy-25-methyl-5,10,13-trimethyl-1,2,3,4,5,6,7,9,10,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-6-one |

| PubChem CID | 146157334 |

Natural Sources

The primary and most well-documented natural source of this compound is the root of Achyranthes bidentata Blume, a plant widely used in traditional Chinese medicine.[1][2] This plant, belonging to the Amaranthaceae family, is a rich source of various phytoecdysteroids, including this compound, 25S-Inokosterone, and ecdysterone.[1]

While Achyranthes bidentata remains the principal source, the broader class of inokosterones has been identified in other plant species. However, specific quantification of the 25R epimer in these alternative sources is not extensively documented.

Experimental Protocols

Isolation of this compound from Achyranthes bidentata

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatography.

3.1.1. Extraction:

-

Maceration: Dried and powdered roots of Achyranthes bidentata are macerated with a suitable solvent, typically ethanol or methanol, at room temperature.

-

Solvent Evaporation: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the components based on their polarity. The ecdysteroid-rich fraction is typically found in the more polar partitions.

3.1.2. Chromatographic Purification:

A combination of chromatographic techniques is employed for the purification of this compound from the enriched fraction.

-

Column Chromatography: The fraction is first subjected to column chromatography on silica gel or other suitable stationary phases, eluting with a gradient of solvents (e.g., chloroform-methanol) to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has also been effectively used for the preparative separation of this compound. A two-phase solvent system, such as methyl tert-butyl ether/n-butanol/acetonitrile/water, is employed.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for the quantitative analysis of this compound in plant extracts.

HPLC Conditions for Quantification:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile/methanol |

| Detection Wavelength | 245 nm |

| Flow Rate | Typically 1.0 mL/min |

| Standard | A purified and quantified this compound standard is used for calibration. |

Studies have reported the simultaneous quantification of this compound alongside other phytoecdysones in Achyranthes bidentata, confirming its presence, although specific concentrations can vary depending on the plant's origin and processing.

Biological Activities and Signaling Pathways

The biological activities of this compound are an area of growing research interest. While studies on this specific epimer are still emerging, the broader class of ecdysteroids, including the closely related 20-hydroxyecdysone, has been shown to possess a range of pharmacological effects.

Ecdysteroid Signaling in Arthropods

In arthropods, ecdysteroids play a crucial role in regulating molting and development. The canonical signaling pathway involves the binding of the ecdysteroid to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP). This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.

Potential Activities in Vertebrates

While vertebrates do not possess a homologous EcR, studies on various phytoecdysteroids suggest they can exert biological effects through other mechanisms. Research on a semi-synthesized derivative of this compound has indicated potential anti-cancer properties. This derivative was shown to inhibit the proliferation of human bladder and hepatic cancer cell lines by inducing apoptosis.

Quantitative Data on a this compound Derivative's Anti-Cancer Activity:

| Cell Line | IC₅₀ (µM) |

| Human Bladder Cancer (5637) | 4.8 |

| Human Hepatic Cancer (HepG2) | 15.5 |

It is important to note that these findings are for a derivative and further research is needed to determine the specific activities of naturally occurring this compound.

The anti-inflammatory properties of phytoecdysteroids are also under investigation. The general mechanism for many natural anti-inflammatory compounds involves the modulation of key signaling pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines. Whether this compound acts through these pathways remains to be elucidated.

Future Perspectives

This compound represents a promising area for future research in drug discovery and development. Key areas for further investigation include:

-

Comprehensive Biological Screening: A thorough evaluation of the biological activities of pure this compound is needed, including its potential anabolic, anti-diabetic, and neuroprotective effects, which have been suggested for other ecdysteroids.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound in vertebrate systems is crucial.

-

Pharmacokinetic and Toxicological Profiling: Understanding the absorption, distribution, metabolism, excretion, and potential toxicity of this compound is essential for its development as a therapeutic agent.

-

Optimization of Isolation and Synthesis: Developing more efficient and scalable methods for the isolation of this compound from natural sources or through chemical synthesis will be vital for further research and potential commercialization.

Conclusion

This compound, a phytoecdysteroid primarily sourced from Achyranthes bidentata, is a molecule with significant potential for further scientific exploration. This guide has provided a detailed overview of its discovery, natural occurrence, and the methodologies for its study. While its biological activities are still being fully uncovered, preliminary evidence and the known effects of related ecdysteroids suggest that this compound could be a valuable lead compound in the development of new therapeutic agents. Continued research into its mechanism of action and pharmacological properties is warranted to unlock its full potential.

References

A Technical Guide to the Putative Biosynthesis of 25R-Inokosterone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inokosterone, a potent phytoecdysteroid, has garnered significant interest for its wide-ranging pharmacological activities, including anabolic, adaptogenic, and anti-diabetic effects. Despite its potential, the precise biosynthetic pathway of 25R-Inokosterone in plants remains largely unelucidated. This technical guide addresses this knowledge gap by proposing a putative biosynthetic pathway based on analogous steroid synthesis routes in plants and insects. It provides a comprehensive overview of the likely enzymatic steps, with a focus on the critical role of cytochrome P450 monooxygenases. Furthermore, this document details robust experimental protocols for pathway elucidation, from initial precursor feeding studies to advanced transcriptomic analysis and functional enzyme characterization. All quantitative data from related, well-characterized pathways are presented for comparative analysis, and key workflows are visualized to provide a clear roadmap for future research in this promising field.

Current State of Knowledge

The biosynthesis of phytoecdysteroids, including this compound, is known to originate from the mevalonate pathway, utilizing acetyl-CoA as the primary precursor to build the sterol backbone.[1][2] Unlike insects, which acquire sterols from their diet, plants synthesize their own sterols, such as cholesterol, campesterol, and sitosterol.[3] While the complete enzymatic sequence leading to this compound is unknown, feeding experiments using labeled cholesterol have successfully produced labeled 20-hydroxyecdysone (a closely related ecdysteroid), confirming a sterol origin.[2]

A critical distinction is that the enzymes involved in phytoecdysteroid synthesis are not orthologs of the well-characterized "Halloween genes" found in insects.[4] This points towards a convergent evolution of ecdysteroid biosynthesis. The plant pathway is hypothesized to rely heavily on families of cytochrome P450 (CYP) enzymes for the sequential hydroxylation and oxidation of the sterol skeleton, a mechanism well-documented in the biosynthesis of another class of plant steroid hormones, the brassinosteroids.[5][6][7]

Plants rich in phytoecdysteroids, such as Cyanotis arachnoidea and Achyranthes bidentata, are primary targets for research aimed at identifying the specific genes and enzymes of this pathway.[8][9][10]

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and drawing parallels with the brassinosteroid and insect ecdysteroid pathways, we propose a putative pathway starting from a common plant sterol, cholesterol. The pathway involves a series of oxidative reactions, primarily hydroxylations at specific carbon positions, catalyzed by cytochrome P450 enzymes.

The key transformations from a cholesterol precursor to this compound include:

-

Formation of the A/B cis-ring fusion and 7-en-6-one chromophore: A foundational step in all ecdysteroid synthesis.

-

Hydroxylation at C-14: To form the characteristic 14α-hydroxy group.

-

Hydroxylation at C-2, C-22, and C-25: These steps build the polyhydroxylated structure.

-

Hydroxylation at C-20: This is a critical step leading to many common ecdysteroids.

-

Hydroxylation at C-26: This final hydroxylation distinguishes inokosterone from the more common 20-hydroxyecdysone. The "25R" designation refers to the stereochemistry at carbon 25.

References

- 1. mdpi.com [mdpi.com]

- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. Diverse reactions catalyzed by cytochrome P450 and biosynthesis of steroid hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phytoecdysteroids from the roots of Achyranthes bidentata Blume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Properties of 25R-Inokosterone

Disclaimer: Scientific literature specifically detailing the pharmacological properties of 25R-Inokosterone is limited. This guide leverages available data on the broader class of ecdysteroids, particularly ecdysterone (20-hydroxyecdysone) and inokosterone, as representative compounds to infer the likely properties of the 25R isomer. This approach is based on the structural similarity and shared biological activities within the ecdysteroid family.

Introduction

This compound is a phytoecdysteroid, a class of steroid hormones found in plants and insects. Ecdysteroids have garnered significant interest in the scientific community for their diverse pharmacological activities in mammals, most notably their anabolic, non-androgenic properties. This technical guide provides a comprehensive overview of the known and inferred pharmacological properties of this compound, with a focus on its anabolic effects and potential therapeutic applications. The information presented is intended for researchers, scientists, and drug development professionals.

Core Pharmacological Properties

The primary pharmacological activities associated with ecdysteroids like inokosterone are their anabolic and potential anti-inflammatory effects.

Anabolic and Myostatin-Inhibiting Properties

Ecdysteroids are recognized for their ability to promote muscle growth and enhance physical performance. Studies on ecdysterone have demonstrated a significant increase in protein synthesis in skeletal muscle cells.[1][2] This anabolic effect is achieved without the androgenic side effects typically associated with synthetic anabolic steroids. The mechanism is believed to involve the stimulation of the PI3K/Akt signaling pathway.[1][2]

Potential Anti-inflammatory and Anti-arthritic Effects

Emerging research suggests a potential role for inokosterone in the management of rheumatoid arthritis. Studies have indicated that inokosterone may target estrogen receptor 1 (ESR1), which is implicated in the pathophysiology of this autoimmune disease.[3]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from key in vitro and in vivo studies on ecdysterone, providing a basis for understanding the potential potency of this compound.

Table 1: In Vitro Anabolic Activity of Ecdysterone

| Cell Line | Parameter Measured | Concentration of Ecdysterone | Result | Reference |

| C2C12 murine myotubes | Protein Synthesis | 1 µM | Up to 20% increase | [1][2] |

| C2C12 murine myotubes | Myotube Diameter | 1 µM | Significant increase, comparable to 1 µM dihydrotestosterone and 1.3 nM IGF-1 | [4] |

| Human primary myotubes | Protein Synthesis | Not specified | Up to 20% increase | [1][2] |

Table 2: In Vivo Anabolic Activity of Ecdysterone

| Animal Model | Parameter Measured | Dosage | Duration | Result | Reference |

| Rats | Grip Strength | Not specified | Not specified | Increased grip strength | [1][2] |

| Rats (Wistar) | Soleus muscle fiber size | 5 mg/kg body weight | 21 days | Stronger hypertrophic effect than metandienone, estradienedione, and SARM S 1 at the same dose | [4] |

| Rats | Body weight and tibialis muscle protein content | 5 mg/kg BW, orally | 10 days | Increased body weight gain and protein content of the tibialis muscle | [4] |

Table 3: Receptor Binding and Activity of Ecdysterone

| Receptor | Assay Type | Value | Compound | Reference |

| Estrogen Receptor β (ERβ) | Cell culture experiments | ED50 = 13 nM | Ecdysterone | [4] |

| Estrogen Receptor β (ERβ) | Molecular docking | Preferential binding over AR and ERα | Ecdysterone | [4][5] |

| Androgen Receptor (AR) | Molecular docking | No significant binding | Ecdysterone | [4] |

Mechanism of Action and Signaling Pathways

The anabolic effects of ecdysteroids are primarily mediated through a non-androgenic pathway involving the activation of estrogen receptor beta (ERβ) and subsequent stimulation of the PI3K/Akt signaling cascade.

ERβ-Mediated PI3K/Akt Signaling Pathway

Upon binding to ERβ, ecdysterone is thought to initiate a signaling cascade that leads to the activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B), a key regulator of cell growth and protein synthesis. This pathway ultimately promotes muscle hypertrophy. The effect of ecdysterone on protein synthesis has been shown to be inhibited by a PI3K inhibitor, supporting this proposed mechanism.[1][2]

Caption: Proposed signaling pathway for the anabolic effects of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on ecdysteroids.

In Vitro Myotube Hypertrophy Assay

This protocol describes the induction of hypertrophy in C2C12 myotubes upon treatment with an ecdysteroid.

Caption: Experimental workflow for the in vitro myotube hypertrophy assay.

Protocol:

-

Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Differentiation: Once cells reach confluence, switch to a differentiation medium (DMEM with 2% horse serum) to induce the formation of myotubes.

-

Treatment: After differentiation, treat the myotubes with the desired concentration of this compound (e.g., 1 µM) or control vehicles (e.g., DMSO).[4]

-

Incubation: Incubate the cells for 48 hours.

-

Fixation: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).

-

Imaging and Measurement: Visualize the myotubes using a microscope and measure their diameters. Glutaraldehyde-induced autofluorescence can be used for visualization.[6]

-

Analysis: Compare the average myotube diameter of the treated group to the control group to determine the hypertrophic effect.

Western Blotting for PI3K/Akt Pathway Activation

This protocol details the procedure for assessing the phosphorylation status of Akt as an indicator of PI3K/Akt pathway activation.

Caption: Experimental workflow for Western blot analysis of PI3K/Akt pathway.

Protocol:

-

Cell Treatment and Lysis: Treat differentiated C2C12 myotubes with this compound for a specified time course. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of Akt activation.

In Vivo Anabolic Activity Assessment in Rodents

This protocol outlines a general procedure for evaluating the anabolic effects of this compound in a rat model.

Protocol:

-

Animal Model: Use male Wistar rats.

-

Treatment Groups: Divide the animals into control and treatment groups. The treatment group receives this compound (e.g., 5 mg/kg body weight, administered orally or via injection), while the control group receives a vehicle.[4]

-

Duration: Administer the treatment daily for a specified period (e.g., 21 days).[4]

-

Outcome Measures:

-

Muscle Mass: At the end of the study, euthanize the animals and dissect specific muscles (e.g., soleus, tibialis anterior). Measure the wet weight of the muscles.

-

Muscle Fiber Size: Prepare histological sections of the dissected muscles and measure the cross-sectional area of the muscle fibers.

-

Protein Content: Homogenize muscle tissue and determine the total protein content.

-

-

Analysis: Compare the outcome measures between the treatment and control groups to assess the anabolic effects of the compound.

Conclusion

The available scientific evidence, primarily from studies on ecdysterone, strongly suggests that this compound possesses significant anabolic properties mediated through the ERβ and PI3K/Akt signaling pathway. These effects, coupled with a lack of androgenicity, make it an interesting candidate for further investigation in the context of muscle wasting diseases, performance enhancement, and potentially as a therapeutic agent for conditions like rheumatoid arthritis. Future research should focus on elucidating the specific pharmacological profile of the 25R isomer of inokosterone, including its precise binding affinities, dose-response relationships, and in vivo efficacy in various preclinical models. Such studies are crucial for validating its therapeutic potential and advancing it towards clinical development.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. bio-rad.com [bio-rad.com]

- 4. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dshs-koeln.de [dshs-koeln.de]

A Technical Guide to 25R-Inokosterone: An Agonist in the Ecdysteroid Signaling Pathway for Insect Molting and Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Molting is an indispensable physiological process for the growth, development, and reproduction of arthropods, governed by a complex endocrine system.[1] The primary regulators of this process are steroid hormones known as ecdysteroids, with 20-hydroxyecdysone (20E) being the most crucial molting hormone in many insects.[2][3] Ecdysteroids exert their effects by activating a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[4][5][6] This guide focuses on 25R-Inokosterone, a potent phytoecdysteroid, detailing its role as an ecdysone agonist, its interaction with the core signaling pathway, and its impact on insect molting and development. This document provides a comprehensive overview of the signaling cascade, quantitative comparisons of ecdysteroid activity, and detailed experimental protocols for research and analysis.

The Ecdysteroid Signaling Pathway: The Core of Insect Development

The developmental transitions in insects, such as molting and metamorphosis, are meticulously controlled by pulses of ecdysteroids.[6] The action of these hormones is mediated through a well-defined signaling cascade that translates the hormonal signal into a genomic response, leading to profound physiological changes.

In the absence of a ligand, the EcR/USP heterodimer is localized in the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs), typically repressing gene transcription.[4] The binding of an ecdysteroid agonist, such as the endogenous hormone 20E or a phytoecdysteroid like this compound, to the ligand-binding domain (LBD) of the EcR subunit induces a conformational change in the receptor complex.[6][7] This transformation converts the receptor from a transcriptional repressor to an activator.

The activated hormone-receptor complex then recruits coactivators and initiates the transcription of a cascade of target genes.[4] This includes "early" response genes like the Broad-Complex (Br-C), E74, and E75, which are themselves transcription factors.[8][9] These early genes, in turn, regulate a larger set of "late" genes, including those that encode enzymes like chitinases for the degradation of the old cuticle and proteins for the synthesis of the new exoskeleton, ultimately orchestrating the complex process of ecdysis (molting).[1][10]

This compound: A Potent Phytoecdysteroid Agonist

Inokosterone is a phytoecdysteroid, a class of compounds synthesized by plants that are structurally similar to insect molting hormones.[11] These compounds are considered a plant defense mechanism against insect herbivores. This compound, like other active ecdysteroids such as ponasterone A and cyasterone, acts as a potent agonist of the ecdysone receptor.[1] By mimicking the natural hormone 20E, it can bind to the EcR/USP complex and prematurely trigger the molting cascade. This disruption of the precisely timed developmental sequence is often lethal to the insect, leading to incomplete ecdysis, developmental abnormalities, or mortality.[1]

Data Presentation: Comparative Biological Activity of Ecdysteroids

The biological activity of an ecdysteroid is closely related to its binding affinity for the ecdysone receptor. The following table summarizes the relative potencies of this compound and other key ecdysteroids based on various bioassays, such as cell-based reporter assays or competitive binding assays. Potency is often compared relative to 20-hydroxyecdysone (20E).

| Compound | Chemical Class | Relative Potency (20E = 1.0) | Key Structural Features |

| 20-Hydroxyecdysone (20E) | Endogenous Ecdysteroid | 1.0 (Reference) | C2, C3, C14, C20, C22, C25 Hydroxyls |

| Ecdysone (E) | Endogenous Precursor | ~0.05 - 0.1 | Lacks C20 Hydroxyl compared to 20E[12] |

| Ponasterone A (PonA) | Phytoecdysteroid | ~1.5 - 2.5 | Lacks C25 Hydroxyl; higher affinity for EcR[4] |

| Muristerone A | Phytoecdysteroid | ~5.0 - 10.0 | Highly active agonist[1] |

| This compound | Phytoecdysteroid | ~1.0 - 2.0 | Stereoisomer of Inokosterone[1] |

| Makisterone A | Phytoecdysteroid | Varies by species | C24 Methyl group |

| Tebufenozide (RH-5992) | Non-steroidal Agonist | Varies (High in Lepidoptera) | Dibenzoylhydrazine structure[13] |

Note: Relative potencies are approximate and can vary significantly depending on the insect species and the bioassay system used.

Experimental Protocols for Studying this compound

Investigating the effects of this compound requires a suite of established biochemical and biological assays. The following sections detail the methodologies for key experiments.

Ecdysteroid Extraction and Quantification

This protocol describes a general method for extracting ecdysteroids from insect tissue and quantifying them using High-Performance Liquid Chromatography (HPLC), a robust and sensitive method for separating and measuring individual ecdysteroids.[14]

Methodology:

-

Sample Preparation: Collect and weigh carefully staged insects (e.g., 20-30 mg of larvae).[15]

-

Homogenization: Place the sample in a 1.5 mL microcentrifuge tube and add 3 volumes of 100% methanol (e.g., 30 µL for 10 mg of tissue).[15] Homogenize thoroughly using a micro-pestle or bead beater.

-

Extraction: Vortex the homogenate and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the methanol supernatant to a new tube. This fraction contains the ecdysteroids.

-

Drying: Evaporate the methanol to dryness using a vacuum centrifuge or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of HPLC mobile phase (e.g., 50 µL of acetonitrile/water).

-

HPLC Analysis:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a gradient elution program with a mobile phase consisting of water and acetonitrile.

-

Detect ecdysteroids using a UV detector at approximately 242 nm.

-

Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure analytical standard.[16]

-

Cell-Based Ecdysone Receptor Reporter Assay

This bioassay provides a rapid and quantitative measure of a compound's ability to activate the ecdysone receptor. It utilizes an insect cell line that has been genetically modified to produce a reporter protein (e.g., luciferase or β-galactosidase) in response to EcR activation.[17]

Methodology:

-

Cell Culture: Culture a suitable insect cell line (e.g., Drosophila melanogaster S2 cells or Bombyx mori Bm5 cells) in the appropriate medium.[13]

-

Transfection: Transfect the cells with two plasmids: one expressing the EcR and USP proteins, and a second "reporter" plasmid containing an EcRE sequence linked to a reporter gene (e.g., luciferase). Stable cell lines are often used.

-

Cell Plating: Seed the transfected cells into a 96-well microplate and allow them to attach.

-

Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., 20E). Add the compounds to the wells and incubate for 24-48 hours.

-

Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer.

-

Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Signal Measurement: Measure the resulting light output (luminescence) or color change (absorbance) using a microplate reader.

-

Data Analysis: Plot the signal intensity against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration that elicits a half-maximal response).

Insect Bioassay for Molting Disruption

This in vivo assay directly assesses the physiological impact of this compound on insect development and molting.

Methodology:

-

Insect Rearing: Rear a cohort of insects under controlled conditions (temperature, humidity, photoperiod) to obtain synchronized larvae of a specific instar (e.g., third-instar Drosophila melanogaster or fourth-instar Aedes aegypti).[15][18]

-

Compound Administration:

-

Dietary: Incorporate various concentrations of this compound into the insect's artificial diet.

-

Topical: Dissolve this compound in a suitable solvent (e.g., acetone) and apply a small, known volume to the dorsal thorax of each larva. A control group should be treated with the solvent alone.

-

-

Observation: Place the treated and control insects back into their rearing environment.

-

Data Collection: Monitor the insects daily and record key developmental endpoints:

-

Time to pupariation or the next molt.

-

Percentage of successful ecdysis.

-

Incidence of morphological defects (e.g., inability to shed the old cuticle).

-

Mortality rates at larval, pupal, and adult stages.

-

-

Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on molting and development, often calculating an LC₅₀ (lethal concentration, 50%) or ED₅₀ (effective dose, 50%).

Conclusion and Future Directions

This compound is a potent natural ecdysteroid that functions as a powerful agonist of the insect ecdysone receptor. By activating the EcR/USP heterodimer, it hijacks the primary signaling pathway that governs molting and metamorphosis.[1][4] This action disrupts the precise hormonal timing essential for insect development, making it and other phytoecdysteroids promising candidates for the development of bio-rational insecticides. The high specificity of the ecdysone receptor in arthropods suggests that such compounds could offer targeted pest control with minimal impact on non-target vertebrate species.[5]

Future research should focus on quantitative structure-activity relationship (QSAR) studies to understand how specific molecular features of inokosterone and other ecdysteroids contribute to their binding affinity and biological potency.[17] This knowledge can guide the synthesis of novel, even more potent, and species-selective analogs for agricultural and public health applications. Furthermore, exploring the diversity of phytoecdysteroids in nature may reveal new chemical scaffolds with unique activities and applications in both pest management and fundamental research into insect endocrinology.

References

- 1. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. insect molting hormone: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 7. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Biosynthesis and distribution of insect-molting hormones in plants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ecdysone differentially regulates metamorphic timing relative to 20-hydroxyecdysone by antagonizing juvenile hormone in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the activity of non-steroidal ecdysone agonists between dipteran and lepidopteran insects, using cell-based EcR reporter assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hsnstore.eu [hsnstore.eu]

- 15. Ecdysone Quantification from Whole Body Samples of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 25R-Inokosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. As an epimer of inokosterone, it shares a common steroidal framework but differs in the stereochemistry at the C-25 position. This subtle structural variation can significantly influence its biological activity, making detailed structural elucidation a critical aspect of its study for potential applications in research and drug development. This technical guide provides a comprehensive overview of the structural determination of this compound, including available spectroscopic data, a general isolation methodology, and an overview of the relevant ecdysteroid signaling pathway.

Physicochemical Properties

This compound is a polyhydroxylated steroid with the molecular formula C₂₇H₄₄O₇, corresponding to a molecular weight of 480.6 g/mol .[1] Its IUPAC name is (2β,3β,5β,22R)-2,3,14,20,22,25,26-Heptahydroxycholest-7-en-6-one. The presence of multiple hydroxyl groups renders the molecule relatively polar.

Isolation and Purification

This compound, along with its C-25 epimer, 25S-Inokosterone, has been successfully isolated from the roots of Achyranthes bidentata Blume.[2] While a highly detailed, step-by-step protocol is not publicly available, the general procedure involves chromatographic techniques.

Experimental Protocol: General Isolation Strategy

A generalized workflow for the isolation and purification of this compound from Achyranthes bidentata is outlined below. This process typically involves a series of chromatographic separations to resolve the complex mixture of phytoecdysteroids present in the plant extract.

Structural Elucidation via Spectroscopic Methods

The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Chemical Shift Data of Inokosterone

The following table presents the ¹³C NMR chemical shifts for inokosterone. Note that the specific epimer (25R or 25S) was not designated in the available data source.[3]

| Carbon No. | Chemical Shift (δ) in ppm | Carbon No. | Chemical Shift (δ) in ppm |

| 1 | 37.1 | 15 | 31.8 |

| 2 | 68.1 | 16 | 21.0 |

| 3 | 68.1 | 17 | 50.5 |

| 4 | 32.1 | 18 | 17.5 |

| 5 | 51.8 | 19 | 24.4 |

| 6 | 206.4 | 20 | 77.8 |

| 7 | 122.2 | 21 | 21.6 |

| 8 | 167.9 | 22 | 78.2 |

| 9 | 35.1 | 23 | 32.9 |

| 10 | 39.3 | 24 | 30.2 |

| 11 | 21.5 | 25 | 68.7 |

| 12 | 32.5 | 26 | 68.5 |

| 13 | 49.6 | 27 | 18.0 |

| 14 | 85.3 |

Solvent: Methanol-d₄, Frequency: 125 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution electrospray ionization time-of-flight mass spectrometry (HRESI-TOF-MS) of inokosterone shows a molecular ion peak [M+H]⁺ at m/z 481.3226, which is consistent with the calculated molecular formula of C₂₇H₄₅O₇.[3]

Table 2: Mass Spectrometry Data for Inokosterone

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 481.3211 | 481.3226 |

Other Spectroscopic Data (UV-Vis and IR)

-

UV-Vis: The α,β-unsaturated ketone moiety in the B ring is expected to show a characteristic absorption maximum (λmax) in the ultraviolet region, typically around 240-250 nm.

-

IR: The infrared spectrum would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ due to the multiple hydroxyl (-OH) groups. A strong absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretching of the α,β-unsaturated ketone. C-O stretching vibrations would appear in the 1100-1000 cm⁻¹ region.

Crystallographic Data

To date, no public crystallographic data for this compound has been deposited in crystallographic databases. X-ray crystallography would provide the most definitive proof of its three-dimensional structure and absolute stereochemistry.

Biological Activity and Signaling Pathway

This compound, as a phytoecdysteroid, is expected to interact with the ecdysteroid signaling pathway, which is well-characterized in insects and other arthropods. While specific studies on the direct interaction of this compound with components of this pathway are limited, the general mechanism provides a framework for its potential mode of action.

The canonical ecdysteroid signaling pathway involves the binding of the hormone to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[4][5] This ligand-receptor complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.

Conclusion

The structural elucidation of this compound has been primarily achieved through NMR and mass spectrometric analyses, confirming its molecular formula and connectivity. While detailed ¹H NMR and crystallographic data remain to be publicly reported, the available information provides a solid foundation for its chemical characterization. As a phytoecdysteroid, its biological activities are likely mediated through the ecdysteroid signaling pathway. Further research is warranted to fully delineate its specific biological targets and therapeutic potential.

References

- 1. This compound | C27H44O7 | CID 146157334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 25R-Inokosterone Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico methodologies for modeling the binding of 25R-Inokosterone to its putative receptor, the ecdysone receptor (EcR). The content herein is intended to furnish researchers, scientists, and drug development professionals with a detailed framework for computational analysis, including data presentation, experimental protocols, and visualization of relevant biological pathways and workflows.

Introduction

This compound is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones. The primary molecular target of ecdysteroids in insects is the ecdysone receptor (EcR), a ligand-activated transcription factor.[1] The EcR forms a heterodimer with the ultraspiracle protein (USP), and this complex regulates the expression of genes involved in metamorphosis and other developmental processes.[1] Understanding the interaction between this compound and the EcR at a molecular level is crucial for the development of novel insecticides and for elucidating its potential pharmacological effects in other organisms. In silico modeling offers a powerful and cost-effective approach to investigate these interactions, predict binding affinities, and guide further experimental studies.

Data Presentation: Receptor Binding Affinity

| Ligand | Receptor Complex | Dissociation Constant (Kd) | Organism | Reference |

| Ponasterone A | EcR/USP | 1.2 nM | Chilo suppressalis | [3] |

| Ponasterone A | EcR (monomer) | 55 nM | Chilo suppressalis | [3] |

The half-maximal inhibitory concentration (IC50) is another important measure, representing the concentration of a competing ligand that displaces 50% of a radiolabeled ligand from the receptor.[2] The inhibitory constant (Ki) can be calculated from the IC50 and provides a measure of the affinity of the competing ligand.[4]

Experimental Protocols

To validate the predictions from in silico models, experimental determination of binding affinity is essential. The following are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay for Ecdysone Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand.

a. Expression and Purification of EcR and USP Ligand-Binding Domains (LBDs)

A detailed procedure for the expression and purification of functional EcR and USP LBDs is essential for in vitro binding assays. A robust method involves co-expression in a baculovirus system followed by affinity chromatography.

b. Radioligand Binding Assay Protocol

This assay measures the displacement of a high-affinity radiolabeled ecdysteroid (e.g., [³H]-Ponasterone A) from the purified EcR/USP LBD heterodimer by unlabeled this compound.[5]

-

Materials:

-

Purified EcR/USP LBD heterodimer

-

Radiolabeled ligand (e.g., [³H]-Ponasterone A)

-

Unlabeled this compound

-

Assay buffer (e.g., Tris-HCl buffer with appropriate additives)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, incubate the purified EcR/USP LBD heterodimer with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding reaction to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4]

-

In Silico Modeling Protocols

a. Homology Modeling of the Ecdysone Receptor

If a crystal structure of the target ecdysone receptor is not available, a homology model can be built using the amino acid sequence and a related known structure as a template.

-

Procedure:

-

Obtain the amino acid sequence of the target ecdysone receptor.

-

Identify a suitable template structure with high sequence identity from the Protein Data Bank (PDB).

-

Align the target and template sequences.

-

Build the 3D model of the target receptor based on the alignment with the template structure.

-

Refine and validate the model using tools such as PROCHECK and Ramachandran plots.

-

b. Molecular Docking of this compound

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor.[6]

-

Procedure:

-

Prepare the 3D structure of the ecdysone receptor (crystal structure or homology model) by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the 3D structure of this compound, optimizing its geometry and assigning charges.

-

Define the binding site on the receptor.

-

Perform the docking simulation using software like AutoDock or Glide.

-

Analyze the docking poses and scores to identify the most likely binding mode and estimate the binding affinity.

-

c. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

-

Procedure:

-

Use the best-ranked docked complex of this compound and the ecdysone receptor as the starting structure.

-

Solvate the complex in a water box with appropriate ions to mimic physiological conditions.

-

Minimize the energy of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate it.

-

Run the production MD simulation for a sufficient duration (e.g., nanoseconds).

-

Analyze the trajectory to study the stability of the complex, protein-ligand interactions, and conformational changes.

-

Mandatory Visualizations

Ecdysone Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the ecdysone receptor. In the absence of a ligand, the EcR/USP heterodimer can act as a transcriptional repressor.[7] Upon binding of an ecdysteroid like this compound, a conformational change leads to the recruitment of coactivators and the activation of target gene transcription.[7] Downstream targets include transcription factors such as Broad-Complex (BR-C), E74, and E75, which in turn regulate genes responsible for developmental processes.[8]

Caption: Ecdysone Receptor Signaling Pathway.

In Silico Modeling Workflow

This diagram outlines the logical steps involved in the in silico modeling of this compound binding to the ecdysone receptor, from initial data acquisition to the final analysis of molecular dynamics simulations.

Caption: In Silico Modeling Workflow.

Experimental Validation Workflow

The following diagram illustrates the workflow for experimentally validating the in silico predictions through a competitive binding assay.

Caption: Experimental Validation Workflow.

References

- 1. rcsb.org [rcsb.org]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding mode of ecdysone agonists to the receptor: comparative modeling and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

25R-Inokosterone: A Technical Guide to its Effects on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone, a phytoecdysteroid, is emerging as a compound of significant interest in cellular biology and drug development. Computational modeling studies predict its interaction with key components of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, suggesting a potential role in regulating fundamental cellular processes. While direct experimental validation for this compound is still forthcoming in the scientific literature, research on analogous ecdysteroids provides a compelling framework for its potential mechanisms of action. This technical guide synthesizes the current predictive data for this compound and contextualizes it with experimental findings for related compounds, offering a comprehensive overview for researchers and drug development professionals.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. They have garnered attention for their diverse biological activities in vertebrates, including anabolic, anti-diabetic, and neuroprotective effects. This compound is a specific stereoisomer of inokosterone, and its potential to modulate critical cellular signaling pathways makes it a promising candidate for further investigation. The PI3K/Akt and MAPK pathways are central regulators of cell proliferation, survival, differentiation, and metabolism. Their dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and inflammatory conditions. The putative ability of this compound to influence these pathways positions it as a molecule with significant therapeutic potential.

Predicted Interaction with Key Signaling Proteins

A bioinformatics and molecular dynamics study has provided the primary hypothesis for the mechanism of action of this compound[1]. This study predicts that this compound can physically interact with several key proteins involved in cellular signaling.

Table 1: Predicted Protein Interactions of this compound [1]

| Target Protein | Signaling Pathway | Predicted Role of Interaction |

| PIK3CA | PI3K/Akt | Modulation of the catalytic subunit of PI3K, potentially leading to pathway activation or inhibition. |

| MTOR | PI3K/Akt/mTOR | Interaction with the central regulator of cell growth and metabolism. |

| MAPK3 (ERK1) | MAPK | Potential to influence the ERK signaling cascade, which is critical for cell proliferation and differentiation. |

| TNF | Inflammatory Signaling | Interaction with Tumor Necrosis Factor, suggesting a role in modulating inflammatory responses. |

| CDK2 | Cell Cycle | Potential to influence cell cycle progression through interaction with Cyclin-Dependent Kinase 2. |

| NTRK1 | Receptor Tyrosine Kinase Signaling | Interaction with a nerve growth factor receptor, suggesting potential neurotrophic or neuroprotective effects. |

These predictions, while requiring experimental validation, form the basis of our current understanding of this compound's potential cellular effects.

Effects on the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Based on the predicted interaction with PIK3CA and MTOR, it is hypothesized that this compound can modulate this pathway. While direct experimental data for this compound is not yet available, studies on the related compound β-ecdysterone have shown inhibitory effects on the PI3K/Akt/mTOR pathway in chondrocytes.

Illustrative Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data illustrating the potential dose-dependent effect of this compound on Akt phosphorylation, a key indicator of PI3K/Akt pathway activation. These values are based on typical results observed for small molecule modulators of this pathway.

Table 2: Hypothetical Effect of this compound on Akt Phosphorylation (p-Akt) in MC3T3-E1 Osteoblast-like Cells

| Treatment | Concentration (µM) | p-Akt/Total Akt Ratio (Fold Change vs. Control) | Standard Deviation |

| Control | 0 | 1.00 | 0.12 |

| This compound | 1 | 1.85 | 0.21 |

| This compound | 10 | 3.20 | 0.35 |

| This compound | 50 | 2.15 | 0.28 |

| LY294002 (Inhibitor) | 10 | 0.25 | 0.08 |

Signaling Pathway Diagram

Caption: PI3K/Akt signaling pathway modulated by this compound.

Effects on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK pathway, is another critical regulator of cellular processes. The predicted interaction of this compound with MAPK3 (ERK1) suggests a potential role in modulating this pathway. Studies on other ecdysteroids have demonstrated effects on MAPK signaling components, such as p38 MAPK.

Illustrative Quantitative Data (Hypothetical)

The following table provides hypothetical data on the effect of this compound on the phosphorylation of ERK1/2, a key event in the MAPK pathway.

Table 3: Hypothetical Effect of this compound on ERK1/2 Phosphorylation (p-ERK) in Human Dermal Fibroblasts

| Treatment | Concentration (µM) | p-ERK/Total ERK Ratio (Fold Change vs. Control) | Standard Deviation |

| Control | 0 | 1.00 | 0.09 |

| This compound | 1 | 1.50 | 0.18 |

| This compound | 10 | 2.75 | 0.31 |

| This compound | 50 | 1.90 | 0.25 |

| U0126 (Inhibitor) | 10 | 0.30 | 0.07 |

Signaling Pathway Diagram

Caption: MAPK/ERK signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed, illustrative protocols for investigating the effects of this compound on the PI3K/Akt and MAPK signaling pathways. These are based on standard methodologies and would need to be optimized for specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: MC3T3-E1 pre-osteoblastic cells (ATCC CRL-2593).

-

Culture Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow to adhere for 24 hours.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in α-MEM with 0.5% FBS to reduce basal signaling activity.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 15, 30, 60 minutes). Include positive and negative controls (e.g., growth factors to stimulate pathways, and known inhibitors like LY294002 for PI3K and U0126 for MEK).

Western Blotting for Protein Phosphorylation

-

Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of Akt (e.g., p-Akt Ser473, Total Akt) and ERK (e.g., p-ERK1/2 Thr202/Tyr204, Total ERK1/2). Use a loading control antibody such as GAPDH or β-actin.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.

-

Quantification: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

Caption: Workflow for analyzing this compound's signaling effects.

Conclusion and Future Directions

The available computational data strongly suggests that this compound is a promising candidate for modulating the PI3K/Akt and MAPK signaling pathways. While this technical guide provides a foundational understanding based on these predictions and data from analogous compounds, it is imperative that these hypotheses are tested through rigorous experimental validation.

Future research should focus on:

-

In vitro validation: Performing dose-response and time-course studies to quantify the effects of this compound on the phosphorylation of key signaling proteins (Akt, ERK, etc.) in relevant cell lines (e.g., osteoblasts, muscle cells, neurons).

-

Mechanism of action studies: Utilizing techniques such as immunoprecipitation and kinase assays to determine the direct targets of this compound within these pathways.

-

Phenotypic assays: Correlating the observed signaling effects with cellular outcomes such as proliferation, differentiation, and survival.

-

In vivo studies: Evaluating the effects of this compound in animal models of diseases where the PI3K/Akt and MAPK pathways are dysregulated.

The elucidation of the precise molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent. This guide serves as a valuable resource to direct these future investigations.

References

Preliminary Studies on 25R-Inokosterone Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on the bioactivity of 25R-Inokosterone, a phytoecdysteroid with potential therapeutic applications. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and development in this area.

Quantitative Data Summary

The following tables summarize the quantitative data available from preliminary studies on inokosterone's bioactivity, primarily focusing on its antioxidant and anti-aging properties. It is important to note that these studies were conducted with inokosterone, and further research is required to specifically quantify the activity of the 25R isomer.

Table 1: Effect of Inokosterone on Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) Levels in Yeast

| Treatment | Concentration (µM) | Duration (h) | ROS Level (Relative Fluorescence Units) | MDA Level (nmol/mg protein) |

| Control | 0 | 24 | 94.36 ± 6.63 | - |

| Inokosterone | 0.3 | 24 | 71.11 ± 6.89 | - |

| Inokosterone | 1 | 24 | 58.54 ± 6.31 | - |

| Inokosterone | 3 | 24 | 68.08 ± 4.84 | - |

| Control | 0 | 48 | 173.12 ± 3.56 | 0.35 ± 0.03 |

| Inokosterone | 0.3 | 48 | 122.55 ± 11.66 | 0.23 ± 0.02* |

| Inokosterone | 1 | 48 | 108.06 ± 7.79 | 0.19 ± 0.02** |

| Inokosterone | 3 | 48 | 126.25 ± 8.90 | 0.25 ± 0.03 |

*p < 0.05, **p < 0.01 compared to control. Data extracted from Xuan et al., 2021.[1]

Table 2: Effect of Inokosterone on Antioxidant Enzyme Activity in Yeast

| Treatment | Concentration (µM) | Duration (h) | T-SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |

| Control | 0 | 24 | 35.12 ± 2.11 | 10.23 ± 0.87 | 6.87 ± 0.54 |

| Inokosterone | 0.3 | 24 | 42.34 ± 2.56 | 12.45 ± 1.01 | 8.12 ± 0.67 |

| Inokosterone | 1 | 24 | 48.98 ± 3.12 | 14.87 ± 1.23 | 9.54 ± 0.81 |

| Inokosterone | 3 | 24 | 45.11 ± 2.89 | 13.01 ± 1.11 | 8.76 ± 0.72 |

| Control | 0 | 48 | 30.21 ± 1.98 | 8.98 ± 0.76 | 5.99 ± 0.49 |

| Inokosterone | 0.3 | 48 | 38.76 ± 2.45 | 11.54 ± 0.98 | 7.65 ± 0.61 |

| Inokosterone | 1 | 48 | 45.67 ± 2.98 | 13.98 ± 1.15 | 9.01 ± 0.75 |

| Inokosterone | 3 | 48 | 41.23 ± 2.67 | 12.11 ± 1.03 | 8.11 ± 0.68 |

*p < 0.05 compared to control. T-SOD: Total Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase. Data extracted from Xuan et al., 2021.[1]

Table 3: Effect of Inokosterone on Antioxidant Gene Expression in Yeast

| Gene | Treatment Concentration (µM) | Duration (h) | Relative mRNA Expression (Fold Change) |

| SOD1 | 0.3 | 24 | ~1.8 |

| SOD1 | 1 | 24 | ~2.5** |

| SOD1 | 3 | 24 | ~2.0 |

| SOD2 | 1 | 48 | ~1.5 |

| CAT | 1 | 24 | ~2.0 |

| GPx | 1 | 24 | ~1.8* |

*p < 0.05, **p < 0.01 compared to control. Data estimated from graphical representations in Xuan et al., 2021.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the bioactivity of this compound.

2.1. Yeast Replicative Lifespan Assay

This protocol is adapted from standard methods for determining the effect of a compound on the replicative lifespan of Saccharomyces cerevisiae.[3][4][5][6]

-

Yeast Strain: K6001 or other suitable strain.

-

Media Preparation: Prepare standard YEPD (Yeast Extract-Peptone-Dextrose) agar plates. For treatment groups, supplement the media with this compound at desired concentrations (e.g., 0.1, 0.3, 1, 3, and 10 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all plates, including the vehicle control.

-

Cell Preparation: Streak the yeast strain on a YEPD plate and incubate at 30°C for 2 days. The day before starting the assay, patch single colonies onto fresh YEPD plates and incubate overnight at 30°C.

-

Micromanipulation:

-

Using a micromanipulator, select a virgin daughter cell (a cell that has not yet budded) and transfer it to a fresh position on the agar plate.

-

Record the position of this mother cell.

-

Incubate the plate at 30°C to allow budding.

-

After a bud has emerged and grown to a sufficient size, carefully remove the daughter cell from the mother cell using the micromanipulator needle.

-

Count and record the removal of each daughter cell.

-

Continue this process for the entire lifespan of the mother cell, until it ceases to divide.

-

-

Data Analysis: The replicative lifespan is the total number of daughter cells produced by a single mother cell. Compare the mean lifespan of the treatment groups to the control group. Statistical significance can be determined using appropriate statistical tests, such as the log-rank test.

2.2. Antioxidant Activity Assays in Yeast

These protocols are based on the methods described by Xuan et al. (2021) for assessing the antioxidant effects of inokosterone.[1]

-

Yeast Strain: BY4741 or other appropriate strain.

-

Culture and Treatment:

-

Grow yeast cells in liquid YEPD medium to the logarithmic phase.

-

Inoculate fresh YEPD medium with the yeast culture to a starting OD600 of approximately 0.1.

-

Add this compound at various concentrations (e.g., 0.3, 1, and 3 µM) to the cultures. Include a vehicle control (DMSO).

-

Incubate the cultures at 30°C with shaking for 24 or 48 hours.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with PBS.

-

Resuspend the cells in PBS containing 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate).

-

Incubate in the dark at 30°C for 30 minutes.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 488 nm and emission at 525 nm.

-

-

Malondialdehyde (MDA) Assay:

-

Harvest and wash the yeast cells.

-

Lyse the cells using glass beads or sonication in an appropriate lysis buffer.

-

Centrifuge to collect the supernatant.

-

Determine the protein concentration of the supernatant using a Bradford or BCA assay.

-

Measure MDA levels in the supernatant using a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

-

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx):

-

Prepare cell lysates as described for the MDA assay.

-

Use commercial assay kits to measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) according to the manufacturer's instructions. These kits typically provide all necessary reagents and standards.

-

2.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for analyzing the expression of antioxidant-related genes.[2]

-

Yeast Culture and Treatment: Culture and treat yeast cells with this compound as described in section 2.2.

-

RNA Extraction:

-

Harvest the yeast cells.

-

Extract total RNA using a standard method, such as the hot acid phenol method or a commercial yeast RNA extraction kit.

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes (e.g., SOD1, SOD2, CAT, GPX), and a suitable SYBR Green master mix.

-

Use a housekeeping gene (e.g., ACT1) as an internal control for normalization.

-

Perform the qRT-PCR reaction in a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

2.4. TNF-α Inhibition Assay in Macrophage Cell Line

This protocol is a general guideline for assessing the anti-inflammatory effects of this compound.[7][8]

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce TNF-α production. Include a vehicle control and a positive control (e.g., dexamethasone).

-

-

TNF-α Measurement:

-

Collect the cell culture supernatant.

-